Cotinine N-α-D-Glucuronide Cotinine N-α-D-Glucuronide
Brand Name: Vulcanchem
CAS No.:
VCID: VC0197728
InChI:
SMILES:
Molecular Formula: C₁₆H₂₀N₂O₇
Molecular Weight: 352.34

Cotinine N-α-D-Glucuronide

CAS No.:

Cat. No.: VC0197728

Molecular Formula: C₁₆H₂₀N₂O₇

Molecular Weight: 352.34

* For research use only. Not for human or veterinary use.

Cotinine N-α-D-Glucuronide -

Specification

Molecular Formula C₁₆H₂₀N₂O₇
Molecular Weight 352.34

Introduction

Chemical Structure and Biosynthesis

Cotinine N-α-D-Glucuronide (C₁₆H₂₀N₂O₇, molecular weight: 352.34 g/mol) is synthesized via the attachment of glucuronic acid to cotinine, a primary nicotine metabolite, at the nitrogen (N-α) position. This reaction is catalyzed by uridine 5'-diphospho-glucuronosyltransferases (UGTs), particularly UGT2B10 and UGT1A4, in the liver . The reaction proceeds through an SN2-like mechanism, where a nucleophilic nitrogen attacks the C1 carbon of glucuronic acid, forming a β-glucuronide bond with inverted stereochemistry .

The compound’s structure includes a pyridinium ring linked to a glucuronic acid moiety, as described by its IUPAC name: (3S,6S)-3,4,5-trihydroxy-6-[3-[(2S)-1-methyl-5-oxopyrrolidin-2-yl]pyridin-1-ium-1-yl]oxane-2-carboxylate. Its regioselective glucuronidation distinguishes it from other cotinine conjugates, such as the N-β-glucuronide isomer, which is less prevalent in humans .

Metabolic Pathways and Genetic Influences

Cotinine N-α-D-Glucuronide is a terminal metabolite in the nicotine catabolic pathway. Nicotine is first oxidized to cotinine by cytochrome P450 enzymes (CYP2A6), followed by glucuronidation . Ethnic and genetic factors significantly alter this process:

FactorImpact on GlucuronidationClinical Implication
UGT2B10 PolymorphismsReduced activity (e.g., UGT2B10*2 carriers exhibit 30–50% lower glucuronidation rates) .Lower nicotine equivalents in African Americans.
Ethnic VariabilityAfrican Americans show 2–3× lower cotinine glucuronidation ratios vs. Whites.Altered lung cancer risk profiles.
CYP2A6 VariantsSlower cotinine formation from nicotine, increasing systemic nicotine exposure .Higher smoking intensity in poor metabolizers.

These genetic and ethnic differences underscore the need for personalized approaches in smoking cessation therapies and cancer risk assessment .

Biomarker Applications in Tobacco Exposure Assessment

Cotinine N-α-D-Glucuronide, alongside free cotinine, serves as a reliable biomarker for nicotine intake. Its detection in biological fluids (e.g., urine, saliva) quantifies tobacco exposure and informs public health interventions.

Detection Methods

  • Enzyme-Linked Immunosorbent Assay (ELISA): Measures immunoreactive cotinine, but cross-reacts with 3-hydroxycotinine (3HC) and its glucuronide, leading to overestimation .

  • Gas Chromatography-Mass Spectrometry (GC-MS): Provides high sensitivity and specificity, distinguishing between glucuronide isomers .

Ethnic-Specific Metabolic Profiles

A landmark study comparing nicotine metabolic profiles across five ethnic groups revealed:

Ethnic GroupCotinine Glucuronidation RatioInterpretation
African Americans0.2–0.3 (vs. 1.0 in Whites)Reduced metabolic capacity increases cancer risk.
Whites1.0 (baseline)Standard reference for glucuronidation efficiency.
Asians0.5–0.8Intermediate glucuronidation rates observed.

These findings highlight the role of glucuronidation in modulating smoking behavior and carcinogen exposure .

Pharmacokinetic and Excretion Dynamics

The renal excretion of cotinine N-α-D-Glucuronide is influenced by genetic, renal, and environmental factors. Key insights include:

Renal Excretion Kinetics

  • Glomerular Filtration: Primarily excreted via glomerular filtration, with tubular reabsorption contributing to delayed clearance.

  • 24-Hour Urine Studies: Serial sampling reveals biphasic excretion patterns, peaking 4–6 hours post-nicotine exposure.

Experimental Designs for Kinetic Studies

MethodAdvantagesLimitations
Cohort DesignCaptures temporal excretion profiles across diverse populations.Expensive and time-intensive.
Stable Isotope TracersDistinguishes endogenous vs. exogenous metabolites using deuterated analogs.Requires specialized synthesis and analytical tools.
Pharmacokinetic ModelingEstimates glomerular filtration rates (GFR) and tubular reabsorption rates.Assumes linear kinetics, which may not hold for all populations.

Neurological and Cognitive Effects

Cotinine and its metabolites exhibit neuromodulatory properties, with potential therapeutic implications:

Mechanisms of Action

  • Nicotinic Acetylcholine Receptor (nAChR) Modulation: Cotinine acts as a positive allosteric modulator of α4β2 nAChRs, enhancing synaptic plasticity and cognitive performance.

  • Neuroprotective Effects: May mitigate age-related cognitive decline by enhancing cholinergic signaling.

Clinical Trials and Challenges

Early-phase trials investigating cotinine’s cognitive-enhancing effects have shown promise, but challenges persist:

  • Dose Optimization: Balancing efficacy with potential cardiovascular side effects.

  • Metabolic Variability: Genetic polymorphisms (e.g., UGT2B10) alter systemic exposure, complicating dosing regimens .

Challenges in Research and Synthesis

Analytical Challenges

IssueSolution
LOQ DiscrepanciesUse deuterated internal standards (e.g., d3-cotinine glucuronide) for normalization.
Matrix EffectsValidate methods with pooled biological matrices to account for inter-individual variability.
Cross-ReactivityEmploy orthogonal techniques (e.g., LC-MS/MS) for low-concentration samples .

Synthetic Challenges

The synthesis of isotopically labeled cotinine N-α-D-Glucuronide requires:

  • Enzymatic Glucuronidation: Recombinant UGT2B10/UGT1A4 enzymes ensure regioselective N-α conjugation .

  • Purification: Preparative HPLC with charged aerosol detection (CAD) isolates products from unreacted precursors.

  • Characterization: High-resolution MS/MS and NMR confirm structural integrity.

Case Studies and Population-Specific Insights

Ethnic Variability in Nicotine Metabolism

A study analyzing five ethnic groups revealed stark differences in glucuronidation efficiency, with African Americans exhibiting the lowest cotinine glucuronidation ratios. This variability informs targeted public health strategies, such as:

  • Tailored Cessation Therapies: Adjusting nicotine replacement therapy (NRT) doses based on UGT2B10 genotypes.

  • Cancer Risk Assessment: Incorporating glucuronidation profiles into lung cancer screening algorithms.

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